2-Phenylbutan-1-amine hydrochloride
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Overview
Description
2-Phenylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 20569-45-3 . It has a molecular weight of 185.7 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-phenyl-1-butanamine hydrochloride . The InChI code is 1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 168-169 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Synthesis of Bioactive Molecules
- 2-Phenylbutan-1-amine hydrochloride is utilized in the synthesis of substituted triazoles, aminothiazoles, and a quinoline derivative which acts as a neurokinin antagonist. These compounds have significant biological activities, making 2-Phenylbutan-1-amine hydrochloride valuable in medicinal chemistry (Nagarapu et al., 2009).
Analytical Chemistry Applications
- In analytical chemistry, 2-Phenylbutan-1-amine and related compounds are used in potentiometric titrations to study the properties of primary amines in non-aqueous media, which is crucial for understanding their chemical behavior (Kocaoba et al., 2008).
Research on Enzymatic Reactions
- The compound is involved in studies related to the kinetic resolution of racemic alcohols by enzymatic methods, providing insights into the selectivity and efficiency of biocatalytic processes (García-Urdiales et al., 2001).
Development of Synthetic Methodologies
- It is used in the development of new synthetic methodologies, such as direct reductive amination of aldehydes and ketones, demonstrating its role in organic synthesis advancements (Apodaca & Xiao, 2001).
Studies on Molecular Structure
- 2-Phenylbutan-1-amine derivatives are subjects of research in the field of crystallography and molecular structure analysis, providing valuable data on intermolecular interactions and structural properties of chemical compounds (Jeseentharani et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-phenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUUAQSDHCZRNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutan-1-amine hydrochloride | |
CAS RN |
20569-45-3 |
Source
|
Record name | Phenethylamine, beta-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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